

Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid

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Compound of Interest

Compound Name: (S)-2-Hydroxy-3-methylbutanoic acid

Cat. No.: B555094

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An In-Depth Technical Guide to (S)-2-Hydroxy-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a metabolite in human physiology. Its stereochemistry plays a pivotal role in its biological activity and application in asymmetric synthesis. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, spectroscopic data, and its role in metabolic pathways.

Structure and Stereochemistry

(S)-2-Hydroxy-3-methylbutanoic acid possesses a single stereocenter at the C2 position, bearing a hydroxyl group. The "(S)" designation indicates that with the carboxyl group at the top and the hydrogen atom pointing away, the substituents (hydroxyl, isopropyl, and carboxyl groups) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure:

Caption: 2D structure of **(S)-2-Hydroxy-3-methylbutanoic acid**.

Identifiers

Identifier	Value
IUPAC Name	(2S)-2-hydroxy-3-methylbutanoic acid[1]
CAS Number	17407-55-5[1]
Molecular Formula	C ₅ H ₁₀ O ₃ [1]
Molecular Weight	118.13 g/mol [1]
SMILES	CC(C)--INVALID-LINK--O)O[1]
InChI	InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1[1]
Synonyms	L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-2-Hydroxyisovaleric acid[1]

Physicochemical Properties

The physical and chemical properties of **(S)-2-Hydroxy-3-methylbutanoic acid** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

Property	Value	Reference
Melting Point	68-70 °C	
Boiling Point	124-125 °C at 13 mmHg	
Optical Activity	[α] ²⁰ /D +19° (c=1 in chloroform)	
Solubility	Soluble in water, DMSO, and methanol.	[2]
pKa	Not explicitly found in search results.	

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of **(S)-2-Hydroxy-3-methylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (500 MHz, D_2O):

Chemical Shift (ppm)	Multiplicity	Assignment
3.83	d	H-2
2.01	m	H-3
0.95	d	CH_3 -4
0.82	d	CH_3 -4'

^{13}C NMR (D_2O):

Chemical Shift (ppm)	Assignment
183.8	C-1 (COOH)
79.9	C-2 (CH-OH)
34.1	C-3 (CH)
21.4	C-4 (CH_3)
18.4	C-4' (CH_3)

Infrared (IR) Spectroscopy

The IR spectrum of **(S)-2-Hydroxy-3-methylbutanoic acid** exhibits characteristic absorption bands corresponding to its functional groups.

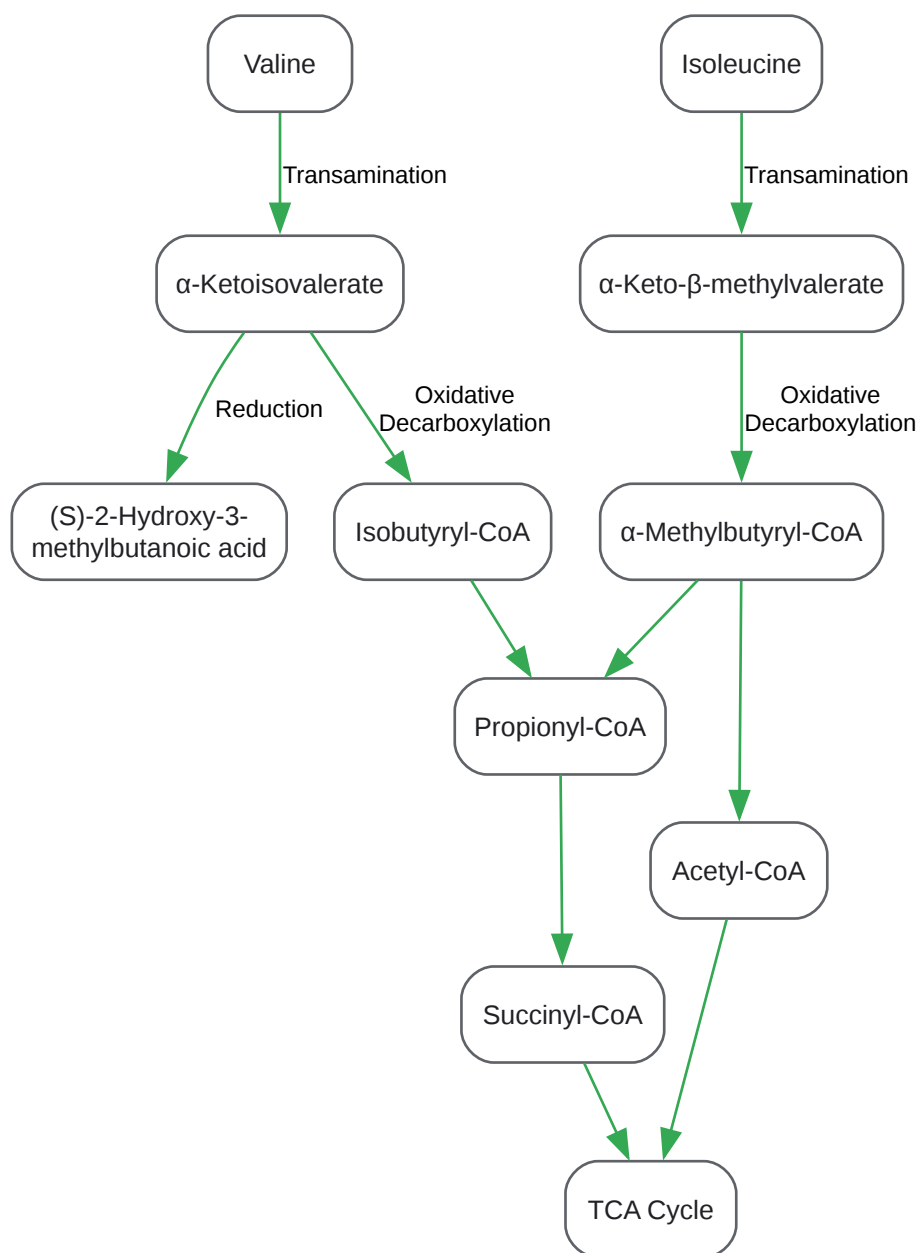
Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-2500	Broad	O-H stretch (carboxylic acid and alcohol)
~2970	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (carboxylic acid)
~1230	Strong	C-O stretch (carboxylic acid)
~1080	Strong	C-O stretch (alcohol)

Biological Role and Metabolic Pathways

(S)-2-Hydroxy-3-methylbutanoic acid is a human metabolite primarily involved in the catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine. Elevated levels of this compound in urine can be indicative of certain metabolic disorders.[\[2\]](#)[\[3\]](#)

Valine and Isoleucine Catabolism

The breakdown of valine and isoleucine involves a series of enzymatic reactions. A key step is the conversion of the corresponding α -keto acids to their acyl-CoA derivatives. Under certain metabolic conditions, these α -keto acids can be alternatively reduced to α -hydroxy acids, such as **(S)-2-Hydroxy-3-methylbutanoic acid**.



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Caption: Simplified metabolic pathway of valine and isoleucine catabolism.

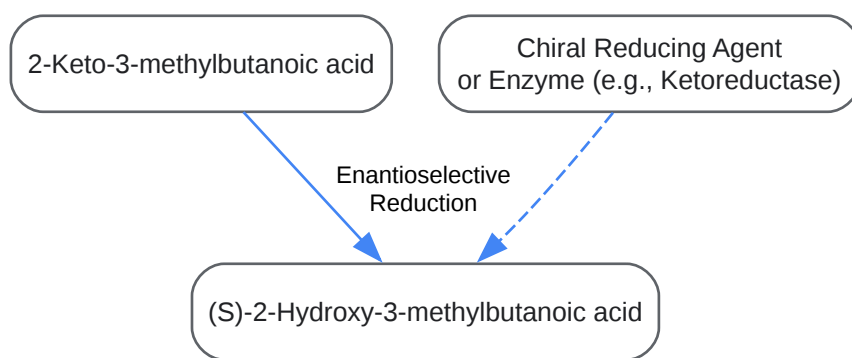
This compound has been detected in the urine of patients with metabolic disorders such as phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[3] Its presence can serve as a diagnostic marker for disruptions in amino acid metabolism.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of **(S)-2-Hydroxy-3-methylbutanoic acid** are not readily found in the scientific literature. However, general strategies for its preparation involve either the enantioselective synthesis from a prochiral precursor or the resolution of a racemic mixture.

General Strategy for Enantioselective Synthesis

One common approach is the enantioselective reduction of the corresponding α -keto acid, 2-keto-3-methylbutanoic acid. This can be achieved using chiral reducing agents or enzymatic catalysis.



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Caption: Workflow for enantioselective synthesis.

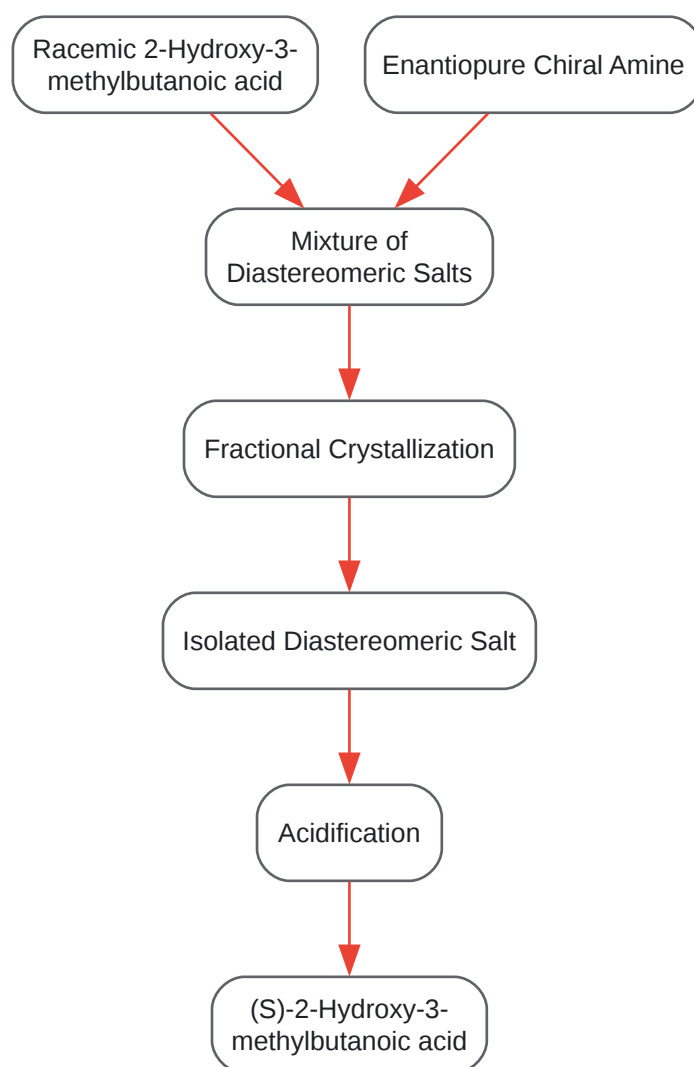
General Strategy for Chiral Resolution

Alternatively, a racemic mixture of 2-hydroxy-3-methylbutanoic acid can be prepared and then resolved into its individual enantiomers. A common method involves the formation of diastereomeric salts with a chiral amine.

Experimental Workflow for Chiral Resolution:

- **Salt Formation:** The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.
- **Fractional Crystallization:** Due to their different physical properties, one diastereomeric salt will be less soluble and can be selectively crystallized from the solution.

- Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure **(S)-2-Hydroxy-3-methylbutanoic acid**.
- Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.



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Caption: General workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development and Research

(S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules. Its defined stereochemistry is often essential for the

desired pharmacological activity of the final product. It is particularly used in the synthesis of peptide analogues and other complex chiral molecules.

Safety and Handling

(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[1]

Conclusion

(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest to researchers in organic synthesis and drug development due to its chiral nature. A thorough understanding of its structure, properties, and metabolic relevance is crucial for its effective application. While detailed synthetic protocols are not readily available in the public domain, the general strategies of enantioselective synthesis and chiral resolution provide viable pathways for its preparation. Further research into optimizing these synthetic routes will be beneficial for its broader application in the pharmaceutical industry.

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